molecular formula C7H5NS B1265560 Phenyl thiocyanate CAS No. 5285-87-0

Phenyl thiocyanate

Cat. No. B1265560
CAS RN: 5285-87-0
M. Wt: 135.19 g/mol
InChI Key: YXCDJKQYFBEAOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phenyl thiocyanate synthesis involves the reaction of aniline with ammonium thiocyanate, leading to the formation of phenylthiourea, which is a precursor for further chemical transformations. The synthesis process has been optimized under various conditions, achieving significant yields. For instance, Xu Hao-shu (2011) explored the synthesis technology, including reaction temperature and time, solvent volume, and material ratio, optimizing the conditions to obtain an 85% yield of phenylthiourea (Xu Hao-shu, 2011).

Molecular Structure Analysis

The molecular structure of phenyl thiocyanate and its derivatives has been a subject of various studies, aiming to understand its reactivity and potential applications in synthesis. Research on the structural aspects has involved spectroscopic methods and computational analyses to elucidate the configurations and electronic properties of phenyl thiocyanate molecules.

Chemical Reactions and Properties

Phenyl thiocyanate participates in numerous chemical reactions, leading to the formation of diverse compounds. For example, its reaction with ketones and aldehydes results in the synthesis of 1-phenyl-3-alkyl-5-mercapto-Δ4-1,2,4-triazoline compounds, demonstrating its utility in cycloaddition reactions (I. Arai, 1973). Additionally, its cross-coupling with thioethers has been explored for the one-pot synthesis of thiocyanates, highlighting a novel, metal-free method with broad substrate scopes and good yields (Chemical communications, 2015).

Physical Properties Analysis

The physical properties of phenyl thiocyanate, including its melting point, boiling point, solubility, and spectral characteristics, have been extensively studied to facilitate its handling and application in various synthetic procedures. These properties are crucial for designing reaction conditions and for the purification of the synthesized compounds.

Chemical Properties Analysis

The chemical properties of phenyl thiocyanate, such as its reactivity with nucleophiles, electrophiles, and various organic and inorganic reagents, have been explored to extend its application in organic synthesis. Its role as a synthon in heterocyclic synthesis has been particularly emphasized, with studies detailing its conversion into a variety of useful and novel heterocyclic systems (M. Gouda, 2013).

Scientific Research Applications

Catalytic Applications

Phenyl thiocyanate has been utilized in the field of organic synthesis, particularly in catalysis. Kamiya et al. (2006) reported that phenyl thiocyanate can be used in the regioselective addition to alkynes, facilitated by a palladium catalyst. This reaction introduces both thio and cyano groups into the alkyne, with phenyl thiocyanate playing a key role in the reaction mechanism (Kamiya et al., 2006).

Structural and Spectroscopic Studies

The structural properties of phenyl thiocyanate have been studied to understand its behavior in different contexts. Bautina et al. (1978) investigated the polarizability and steric structure of aryl thiocyanates, including phenyl thiocyanate. Their work revealed insights into the planar conformation of phenyl thiocyanate in solution and how different substituents affect its arrangement (Bautina et al., 1978).

Enzymatic Interaction

Phenyl thiocyanate's interaction with enzymes has been a subject of study, particularly in the context of inhibition. Mahadevan et al. (1969) explored the action of phenyl thiocyanate on enzymes, finding it to act as a noncompetitive inhibitor for certain enzymes. This research helps in understanding the molecular action of phenyl thiocyanate at a biological level (Mahadevan et al., 1969).

Analytical Chemistry

Phenyl thiocyanate finds applications in analytical chemistry as well. Singh et al. (2008) investigated nickel pyrazolyl borate complexes for anion selective sensing, with phenyl thiocyanate being used for the detection of thiocyanate ions in biological and environmental samples. This demonstrates the utility of phenyl thiocyanate in developing sensors for analytical purposes (Singh et al., 2008).

Safety And Hazards

Phenyl thiocyanate is a combustible material and can cause burns of eyes, skin, and mucous membranes . Containers may explode when heated . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Relevant Papers

There are several papers that discuss phenyl thiocyanate and its properties . These papers provide more detailed information about the compound and its applications. Further analysis of these papers could provide more insights into the properties and uses of phenyl thiocyanate.

properties

IUPAC Name

phenyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c8-6-9-7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCDJKQYFBEAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200868
Record name Thiocyanic acid, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl thiocyanate

CAS RN

5285-87-0
Record name Thiocyanic acid, phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5285-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocyanic acid, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocyanic acid, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (phenylsulfanyl)formonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenyl thiocyanate
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Phenyl thiocyanate
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Phenyl thiocyanate
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Phenyl thiocyanate
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Phenyl thiocyanate
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Phenyl thiocyanate

Citations

For This Compound
360
Citations
NS Ham, JB Willis - Spectrochimica Acta, 1960 - Elsevier
… The sample of phenyl thiocyanate was kindly provided by Dr. D. WILLIS. … ) and phenyl thiocyanate (0*063 mm layer and capillary film). In the infra-red spectrum of phenyl thiocyanate, …
Number of citations: 17 www.sciencedirect.com
J Ross - Journal of the American Chemical Society, 1934 - ACS Publications
… Sodium ethoxide in alcohol reacts with phenyl thiocyanate to … phenyl thiocyanate and sodium ethoxide the conditions are … of sodium thiophenate upon phenyl thiocyanate, but in that …
Number of citations: 15 pubs.acs.org
TW Campbell, MT Rogers - Journal of the American Chemical …, 1948 - ACS Publications
… None of the substances whose dipole moments are reported here have been measuredpreviously, but values have been reported for phenyl thiocyanate,1 ^-chlorophenyl …
Number of citations: 16 pubs.acs.org
ES Lewis, JE Cooper - Journal of the American Chemical Society, 1962 - ACS Publications
… Combined yields of phenyl thiocyanate and phenyl thiocarbamate from benzenediazonium fluoroborate at various thiocyanate ion concentrations. Conditions as in Table I: A, ; B, ·; C, ; …
Number of citations: 45 pubs.acs.org
R Riemschneider - Journal of the American Chemical Society, 1956 - ACS Publications
… freed from unreacted phenyl thiocyanate in vacuum; 5.5 g. of phenyl thiocyanate distilled at 1.5 mm. between 71 and 73. The residue remaining after the distillation was recrystallized …
Number of citations: 88 pubs.acs.org
K Takagi, H Takachi, K Sasaki - The Journal of Organic Chemistry, 1995 - ACS Publications
… 4-(Trifluoromethyl)phenyl Thiocyanate. Method A: mp 30-30.5 C; … chromatographic analysis of the extract (PEG 20M, 3 m, 160 C) showed formation of 48% yield of phenyl thiocyanate. …
Number of citations: 24 pubs.acs.org
K Pilgram, DD Phillips - The Journal of Organic Chemistry, 1965 - ACS Publications
In contrast toaliphatic thiocyanates, which react with trialkyl phosphites exclusively by an Arbuzov mecha-nism to form phosphorothioates, aromatic thiocyanates, ArSCN, react with …
Number of citations: 23 pubs.acs.org
PA Grieco, Y Yokoyama, E Williams - The Journal of Organic …, 1978 - ACS Publications
… Summary: Treatment of carboxylic acids with phenyl selenocyanate and phenyl thiocyanate in the presence of tri-n butylphosphine affords benzeneselenol esters and benzenethiol …
Number of citations: 158 pubs.acs.org
Y YOKOI - The Japanese Journal of Pharmacology, 1954 - jstage.jst.go.jp
… (phenyl thiocyanate C6H5SCN and aniline thiocyanate NH2C6H4SCN) caused respiratory excitement and convulsions… phenyl thiocyanate … 0.07 to 0.11 millimol with phenyl thiocyanate …
Number of citations: 3 www.jstage.jst.go.jp
G Czeremuszkin, AM Wrobel… - Journal of Polymer …, 1986 - Wiley Online Library
… The small amounts of phenyl thiocyanate, biphenyl, and … excited PITC molecule to phenyl thiocyanate is a fast intramole… Fast dissociation of the excited phenyl thiocyanate molecules is …
Number of citations: 7 onlinelibrary.wiley.com

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